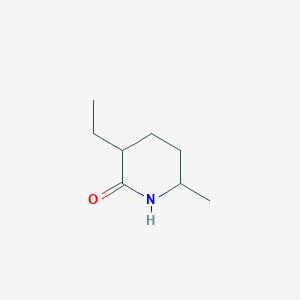

3-Ethyl-6-methylpiperidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Highly Functionalized Tetrahydropyridines

Research demonstrates the use of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation reactions to synthesize highly functionalized tetrahydropyridines, employing 3-Ethyl-6-methylpiperidin-2-one derivatives. These reactions are catalyzed by organic phosphines, yielding products with excellent regioselectivity and diastereoselectivities, indicating the compound's utility in the efficient synthesis of complex nitrogen-containing heterocycles (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).

Radical Methodology in Organic Synthesis

The utility of hypophosphorous acid and its 1-ethylpiperidine salt in mediating carbon-carbon bond-forming radical reactions highlights another area of application. This methodology offers a cleaner alternative to traditional tributyltin hydride-based approaches, showcasing the compound's role in sustainable and environmentally friendly chemical synthesis (S. Graham, John A. Murphy, D. Coates, 1999).

Geroprotective Effects and Aging

A distinct application of derivatives of this compound is observed in experimental gerontology. Studies have demonstrated the geroprotective effects of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a compound related to this compound, in increasing the lifespan of mice. These findings suggest potential methods for aging control, highlighting the compound's relevance in longevity and aging research (N. Emanuel, L. K. Obukhova, 1978).

Polymerization Processes

The compound has been implicated in the cascade engineered synthesis of commercially significant chemicals like 2-Ethyl-1-hexanol from n-butanal. This synthesis uses a trifunctional mixed metal oxide catalyst, emphasizing the role of this compound derivatives in facilitating complex chemical transformations for industrial applications (Saurabh C. Patankar, G. Yadav, 2017).

Safety and Hazards

The safety data sheet for 3-Ethyl-6-methylpiperidin-2-one indicates that it has some hazards associated with it. It has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Mecanismo De Acción

Target of Action

Piperidin-2-one derivatives are versatile building blocks for the synthesis of a large variety of bioactive moieties . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The specific targets of these compounds can vary widely depending on their structure and functional groups.

Mode of Action

The mode of action of piperidin-2-one derivatives can also vary widely. For example, some derivatives have been evaluated as active agents against benign prostatic hyperplasia (BPH) and prostate cancer . Others have selective toxicity towards malignant cells and neoplasms .

Propiedades

IUPAC Name |

3-ethyl-6-methylpiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-3-7-5-4-6(2)9-8(7)10/h6-7H,3-5H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTOBTRQQPIIFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(NC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2536860.png)

![N-(4-butylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2536866.png)

![2-{1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2536867.png)

![N-benzyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2536874.png)

![2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-PHENYLACETAMIDE](/img/structure/B2536876.png)

![(2S)-5-methoxy-8,8-dimethyl-2-phenyl-2,3-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B2536880.png)